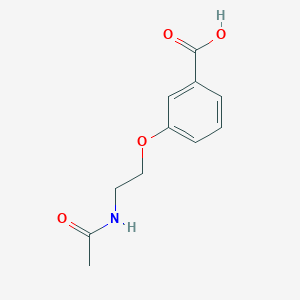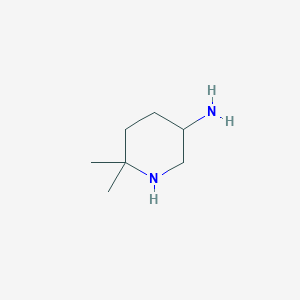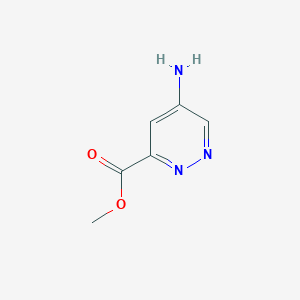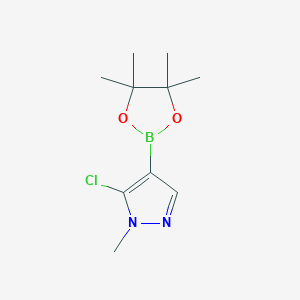
Methyl 2-hydroxy-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound with a complex structure that includes a boronic ester group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used as a reagent in various chemical reactions due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves the reaction of a phenylboronic acid derivative with a suitable ester. One common method includes the use of pinacol boronate esters, which react with methyl 2-hydroxy-2-phenylacetate under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura reactions, with bases such as potassium carbonate.
Major Products
The major products formed from these reactions include phenolic compounds, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has a wide range of applications in scientific research:
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents due to its ability to form stable and reactive intermediates.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate involves its ability to act as a boronic ester. This allows it to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The boronic ester group can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura cross-coupling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with different functional groups.
Phenylboronic acid: A simpler boronic acid derivative used in similar types of reactions.
Pinacol boronate esters: Commonly used in organic synthesis for similar purposes.
Uniqueness
Methyl 2-hydroxy-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to its specific structure, which includes both a boronic ester and a hydroxy group. This combination allows for a wider range of chemical reactions and applications compared to simpler boronic acid derivatives .
Propriétés
Formule moléculaire |
C15H21BO5 |
|---|---|
Poids moléculaire |
292.14 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-6-7-10(9-11)12(17)13(18)19-5/h6-9,12,17H,1-5H3 |
Clé InChI |
LKYWLYBSHWEFGY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)
![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)

![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)
